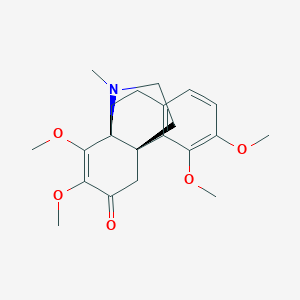

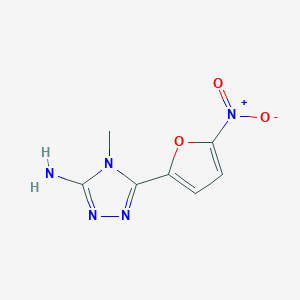

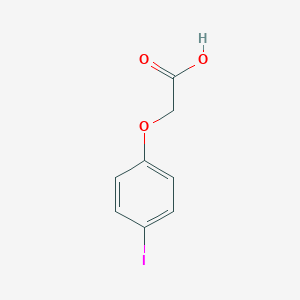

4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate

Vue d'ensemble

Description

Naphazoline (nitrate) est un vasoconstricteur sympathomimétique imidazoline à action rapide. Il est principalement utilisé pour réduire la congestion dans les artérioles oculaires ou nasales, ce qui en fait un ingrédient courant dans les gouttes ophtalmiques et les préparations nasales en vente libre . La naphazoline a été développée pour la première fois en 1942 sous forme de formulation nasale pour la congestion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Naphazoline (nitrate) peut être synthétisée par une réaction de substitution nucléophile. Une méthode implique la réaction de la naphazoline avec le sel de sodium du 1,2-naphtoquinone-4-sulfonate dans un milieu alcalin à 80 °C pour former un produit de couleur orange/rouge .

Méthodes de production industrielle : La synthèse industrielle de la naphazoline (nitrate) a été optimisée en utilisant des principes de chimie verte. L'introduction du solvant 1,2,4-trichlorobenzène au stade de la condensation augmente le rendement et la pureté du produit final. Cette méthode réduit également les impuretés et les déchets, ce qui la rend plus respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions : Naphazoline (nitrate) subit diverses réactions chimiques, notamment :

Oxydation : La naphazoline peut être oxydée pour former des dérivés de la naphtoquinone.

Réduction : Les réactions de réduction peuvent convertir la naphazoline en ses dérivés aminés correspondants.

Substitution : La naphazoline peut subir des réactions de substitution nucléophile, telles que la réaction avec le 1,2-naphtoquinone-4-sulfonate.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution nucléophile nécessitent souvent des conditions alcalines et des températures élevées.

Principaux produits :

Oxydation : Dérivés de la naphtoquinone.

Réduction : Dérivés aminés.

Substitution : Dérivés imidazoline substitués.

4. Applications de la recherche scientifique

Naphazoline (nitrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour ses effets sur les voies cellulaires et les mécanismes de vasoconstriction.

Industrie : Employé dans la production de formulations pharmaceutiques et comme étalon dans l'analyse spectrophotométrique.

5. Mécanisme d'action

Naphazoline (nitrate) fonctionne en stimulant les récepteurs alpha-adrénergiques dans les artérioles, ce qui entraîne une vasoconstriction et une diminution de la congestion au site d'administration . Il provoque la libération de norépinéphrine dans les nerfs sympathiques, qui se lie aux récepteurs alpha-adrénergiques et induit une vasoconstriction .

Composés similaires :

Oxymetazoline : Un autre dérivé imidazoline utilisé comme décongestionnant nasal.

Tétrahydrozoline : Utilisé dans les gouttes ophtalmiques pour soulager les rougeurs.

Phényléphrine : Une amine sympathomimétique utilisée comme décongestionnant et vasoconstricteur.

Unicité : Naphazoline (nitrate) est unique en raison de son action rapide et de son double usage dans les préparations oculaires et nasales. Sa capacité à agir sur les récepteurs adrénergiques alpha-1 et alpha-2 la distingue des autres composés similaires .

Applications De Recherche Scientifique

Naphazoline (nitrate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular pathways and vasoconstriction mechanisms.

Medicine: Commonly used in eye drops and nasal sprays to relieve congestion and redness.

Mécanisme D'action

Naphazoline (nitrate) functions by stimulating alpha-adrenergic receptors in arterioles, leading to vasoconstriction and decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves, which binds to alpha-adrenergic receptors and induces vasoconstriction .

Comparaison Avec Des Composés Similaires

Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

Tetrahydrozoline: Used in eye drops for redness relief.

Phenylephrine: A sympathomimetic amine used as a decongestant and vasopressor.

Uniqueness: Naphazoline (nitrate) is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. Its ability to act on both alpha-1 and alpha-2 adrenergic receptors distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863496 | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-52-5, 10061-11-7 | |

| Record name | Naphazoline nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphazoline nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)